An In-depth Technical Guide to Methyl 6-aminopyridine-2-carboxylate: Synthesis and Properties
An In-depth Technical Guide to Methyl 6-aminopyridine-2-carboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-aminopyridine-2-carboxylate is a pivotal building block in medicinal chemistry and drug discovery, most notably as a key intermediate in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and safety information. Detailed experimental protocols for its preparation via Fischer esterification are presented, alongside a compilation of its known physical and spectral data. This document aims to serve as a critical resource for researchers engaged in the synthesis and application of this versatile molecule.
Chemical Properties and Identifiers
Methyl 6-aminopyridine-2-carboxylate, also known as methyl 6-aminopicolinate, is a substituted pyridine derivative. Its structure incorporates an amino group and a methyl ester, making it a valuable synthon for a variety of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 36052-26-3 | [1] |
| IUPAC Name | methyl 6-aminopyridine-2-carboxylate | [1] |
| Synonyms | Methyl 6-aminopicolinate, 6-Amino-2-pyridinecarboxylic acid methyl ester, 2-Amino-6-(methoxycarbonyl)pyridine | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 104 - 111 °C | [2] |
| Boiling Point | 406 - 408 °F / 208 - 209 °C (lit.) | [2] |
| Topological Polar Surface Area | 65.2 Ų | [1] |
Spectroscopic Data
Table 2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.6 | t | H-4 |
| ~6.8 | d | H-3 |
| ~6.6 | d | H-5 |
| ~6.0 | br s | -NH₂ |
| ~3.9 | s | -OCH₃ |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O |
| ~159 | C-6 |
| ~148 | C-2 |
| ~138 | C-4 |
| ~112 | C-5 |
| ~108 | C-3 |
| ~52 | -OCH₃ |
Table 2.3: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) |
| 3000-2800 | C-H stretch (aromatic & aliphatic) |
| 1720-1700 | C=O stretch (ester) |
| 1620-1580 | C=C stretch (aromatic) |
| 1250-1000 | C-O stretch (ester) |
Table 2.4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 152 | [M]⁺ |
| 121 | [M - OCH₃]⁺ |
| 93 | [M - COOCH₃]⁺ |
Synthesis of Methyl 6-aminopyridine-2-carboxylate
The most common and straightforward method for the synthesis of Methyl 6-aminopyridine-2-carboxylate is the Fischer esterification of its corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid, using methanol in the presence of an acid catalyst.
Synthesis Workflow
Caption: Synthesis workflow for Methyl 6-aminopyridine-2-carboxylate.
Experimental Protocol: Fischer Esterification
This protocol is a standard procedure for the esterification of a pyridine carboxylic acid and can be adapted for the synthesis of Methyl 6-aminopyridine-2-carboxylate.
Materials:
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6-Aminopyridine-2-carboxylic acid
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Anhydrous Methanol
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Concentrated Sulfuric Acid
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate or Magnesium Sulfate
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Ethyl Acetate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-aminopyridine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
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Acid Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic and should be done in an ice bath to control the temperature.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
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Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. c. Remove the excess methanol under reduced pressure using a rotary evaporator. d. To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude Methyl 6-aminopyridine-2-carboxylate can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Applications in Drug Development
Methyl 6-aminopyridine-2-carboxylate is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its primary application lies in the development of thienopyrrole derivatives, which have been identified as potent allosteric inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. The amino and ester functionalities of the molecule provide convenient handles for the construction of more complex heterocyclic systems.
Logical Relationship in Drug Synthesis
Caption: Role as an intermediate in drug synthesis.
Safety Information
It is crucial to handle Methyl 6-aminopyridine-2-carboxylate with appropriate safety precautions in a laboratory setting.
Table 5.1: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data from PubChem.[3]
Handling and Storage:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Work in a well-ventilated fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 6-aminopyridine-2-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. This guide has provided a detailed overview of its synthesis, properties, and handling, which should serve as a practical resource for chemists in research and development. The straightforward esterification synthesis makes it readily accessible, and its chemical functionalities allow for diverse applications in the creation of complex molecular architectures. As with any chemical substance, adherence to proper safety protocols is paramount.




